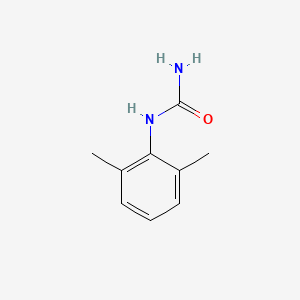![molecular formula C16H17N3O4 B11707422 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]pyridine-2-carbohydrazide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé appartient à la classe des bases de Schiff, qui sont généralement formées par la condensation d'amines primaires avec des composés carbonylés. La présence du groupe triméthoxyphényle et du cycle pyridine dans sa structure contribue à ses propriétés chimiques et à sa réactivité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]pyridine-2-carbohydrazide implique généralement la réaction de condensation entre le 3,4,5-triméthoxybenzaldéhyde et la pyridine-2-carbohydrazide. La réaction est généralement réalisée dans un solvant d'éthanol sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de la base de Schiff, et le produit est ensuite isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, pour obtenir des rendements et une pureté plus élevés. La production industrielle peut également impliquer l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et la capacité.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]pyridine-2-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la base de Schiff en son amine correspondante.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes méthoxy peuvent être remplacés par d'autres substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les halogénures (Cl-, Br-) et d'autres réactifs nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation d'oxydes et d'autres dérivés oxydés.
Réduction : Formation de l'amine correspondante.
Substitution : Formation de dérivés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]pyridine-2-carbohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles en raison de ses propriétés bioactives.
Industrie : Utilisé dans la synthèse d'autres composés organiques et matériaux complexes.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]pyridine-2-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut former des complexes de coordination avec des ions métalliques, ce qui peut améliorer son activité biologique. Le groupe triméthoxyphényle et le cycle pyridine contribuent à sa capacité à interagir avec les macromolécules biologiques, inhibant potentiellement les enzymes ou interférant avec les processus cellulaires.
Applications De Recherche Scientifique
N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The trimethoxyphenyl group and the pyridine ring contribute to its ability to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2,3,4-triméthoxyphényl)méthylidène]pyridine-2-carbohydrazide
- N'-[(E)-(2,5-diméthoxyphényl)méthylidène]pyridine-2-carbohydrazide
- N'-[(E)-(4-tert-butylphényl)méthylidène]pyridine-2-carbohydrazide
Unicité
N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]pyridine-2-carbohydrazide est unique en raison de la présence de trois groupes méthoxy sur le cycle phényle, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. L'arrangement spécifique de ces groupes peut affecter la capacité du composé à former des liaisons hydrogène, à interagir avec les enzymes et à participer à diverses réactions chimiques.
Propriétés
Formule moléculaire |
C16H17N3O4 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)10-18-19-16(20)12-6-4-5-7-17-12/h4-10H,1-3H3,(H,19,20)/b18-10+ |
Clé InChI |
BJVWXGQOPMWQBD-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=N2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)
![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
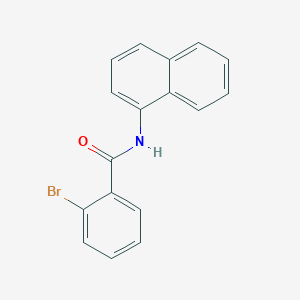
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
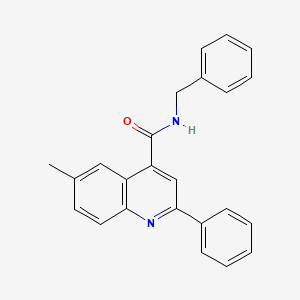
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
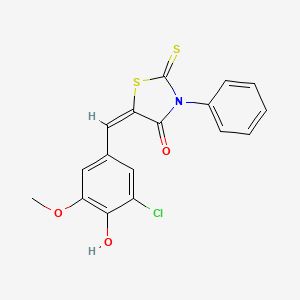
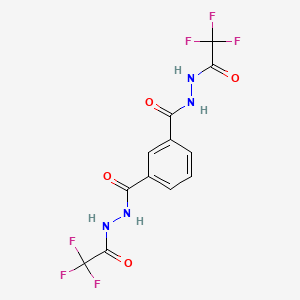
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
